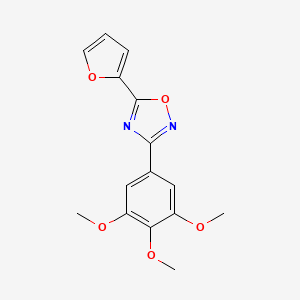
2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. For instance, it has been found to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific cellular processes that are affected. For instance, inhibition of topoisomerase II can lead to DNA damage and cell death, while inhibition of protein kinase C can lead to a decrease in cell proliferation and differentiation. Additionally, it has been shown to exhibit antioxidant activity, which can help to reduce oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide for lab experiments is its high potency and specificity. It has been shown to exhibit significant activity at relatively low concentrations, making it an ideal compound for in vitro studies. However, one of the limitations of this compound is its potential toxicity, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of 2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide. One direction is the investigation of its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to elucidate the specific cellular processes that are affected by this compound and to identify potential side effects and toxicity. Finally, the development of more efficient and cost-effective synthesis methods for this compound can help to facilitate its use in scientific research.
In conclusion, this compound is a promising chemical compound that has potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide involves the reaction between 2-hydroxy-6-methylquinoline, 2-fluorobenzoyl chloride, and propylamine. The reaction is carried out under specific conditions, including the use of a solvent and a catalyst, to ensure a high yield of the desired product.
Aplicaciones Científicas De Investigación
2-fluoro-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-propylbenzamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit significant anticancer, antimicrobial, and antiviral activity. Additionally, it has been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propiedades
IUPAC Name |
2-fluoro-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O2/c1-3-10-24(21(26)17-6-4-5-7-18(17)22)13-16-12-15-11-14(2)8-9-19(15)23-20(16)25/h4-9,11-12H,3,10,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFTMXTZAOHMQQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1=CC2=C(C=CC(=C2)C)NC1=O)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

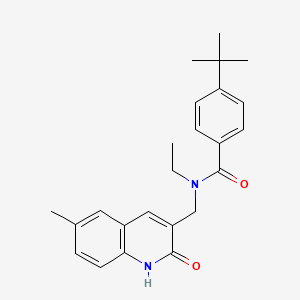

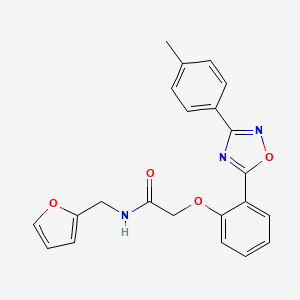
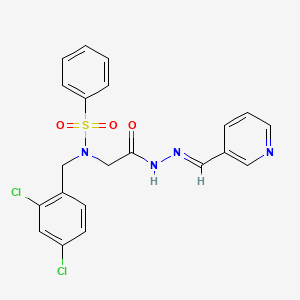
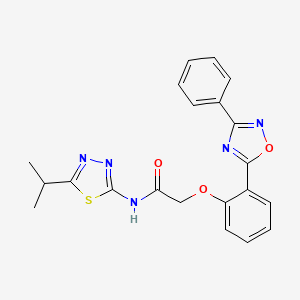

![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butyramide](/img/structure/B7698752.png)
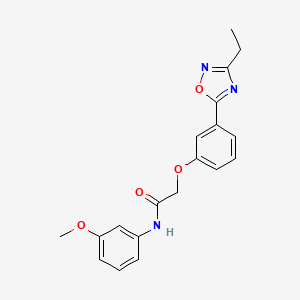
![3-methyl-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7698765.png)
![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-[(pyridin-3-yl)methyl]acetamide](/img/structure/B7698773.png)
![2-[4-(4-Methylpiperidin-1-yl)sulfonylphenoxy]acetamide](/img/structure/B7698777.png)

